molecular formula C4H12BrN B567488 Diethyl-d10-amine hbr CAS No. 1219803-53-8

Diethyl-d10-amine hbr

Cat. No.: B567488
CAS No.: 1219803-53-8
M. Wt: 164.112
InChI Key: AATGHKSFEUVOPF-MFMGRUKYSA-N
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Description

Diethyl-d10-amine hydrobromide is a deuterated form of diethylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various scientific research applications. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl-d10-amine hydrobromide can be synthesized through the deuteration of diethylamine. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of diethylamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The resulting diethyl-d10-amine is then reacted with hydrobromic acid to form diethyl-d10-amine hydrobromide .

Industrial Production Methods

Industrial production of diethyl-d10-amine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced deuterium exchange catalysts to ensure maximum deuterium incorporation. The final product is purified through crystallization and other separation techniques to achieve high chemical purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Diethyl-d10-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkyl Halides: Used in substitution reactions to form N-alkylated products.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids: Such as hydrochloric acid or sulfuric acid for acid-base reactions.

Major Products Formed

    N-Alkylated Amines: Formed from substitution reactions.

    Amides: Formed from oxidation reactions.

    Primary Amines: Formed from reduction reactions.

    Salts: Formed from acid-base reactions

Scientific Research Applications

Diethyl-d10-amine hydrobromide is widely used in scientific research due to its unique properties:

    NMR Spectroscopy: The deuterium atoms provide distinct signals, making it useful as an internal standard.

    Mass Spectrometry: Used as a reference standard for quantification and identification of compounds.

    Pharmaceutical Research: Helps in studying the metabolism and pharmacokinetics of drugs.

    Chemical Synthesis: Used as a reagent in the synthesis of deuterated compounds .

Mechanism of Action

The mechanism of action of diethyl-d10-amine hydrobromide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Diethylamine: The non-deuterated form, commonly used in organic synthesis.

    Dimethyl-d6-amine: Another deuterated amine used in similar applications.

    Diethyl-d10-amine hydrochloride: A similar compound with a different counterion.

Uniqueness

Diethyl-d10-amine hydrobromide is unique due to its high deuterium content, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Its stable isotope labeling makes it an invaluable tool in various research fields, offering enhanced sensitivity and specificity compared to non-deuterated analogs .

Properties

IUPAC Name

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.BrH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATGHKSFEUVOPF-MFMGRUKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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